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molecular formula C12H10 B014741 1-Vinylnaphthalene CAS No. 826-74-4

1-Vinylnaphthalene

Cat. No. B014741
M. Wt: 154.21 g/mol
InChI Key: IGGDKDTUCAWDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06910764B2

Procedure details

2-vinylnaphthalene, α-methyl-2-vinylnaphthalene, β-methyl-2-vinylnaphthalene, 4-methyl-2-vinylnaphthalene, 4-methoxy-2-vinylnaphthalene, etc.;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
β-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-methoxy-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1)=C.[CH3:13][C:14]1C2C(=CC=CC=2)C=CC=1C=C.CC1(C=C)C=CC2C(=CC=CC=2)C1.CC1C2C(=CC=CC=2)C=C(C=C)C=1.COC1C2C(=CC=CC=2)C=C(C=C)C=1>>[CH:13]([C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[CH:3][CH:4]=2)[CH:9]=[CH:8][CH:7]=1)=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC2=CC=CC=C12)C=C
Step Three
Name
β-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC2=CC=CC=C2C=C1)C=C
Step Four
Name
4-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CC2=CC=CC=C12)C=C
Step Five
Name
4-methoxy-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC2=CC=CC=C12)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=C)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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